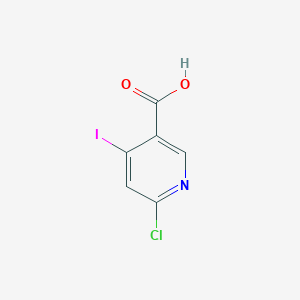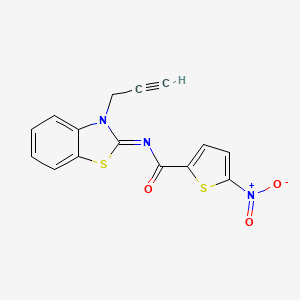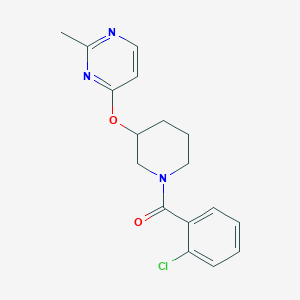
N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a molecule with antiproliferative activity was achieved by condensing a carboxylic acid derivative with an aminated indazole, which was prepared from a difluorobenzonitrile through amination and cyclization steps . Another paper describes a one-pot synthetic approach to oxalamides through a novel acid-catalyzed rearrangement of oxiranes, indicating a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related antiproliferative molecule was determined, which could provide insights into the possible conformation and intermolecular interactions of "N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide" . Additionally, density functional theory (DFT) studies have been conducted on a novel pyrrolidine derivative, which could inform the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of the specific compound "this compound." However, the synthesis and functionalization of related compounds suggest that similar molecules can participate in various organic reactions, such as condensation, cyclization, and rearrangement, which could be relevant for the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their biological activity. For instance, a compound with a morpholino group and a substituted phenyl ring exhibited significant inhibitory activity against cancer cell lines . The DFT studies of a pyrrolidine derivative provide information on its nonlinear optical properties and thermal behavior, which could be extrapolated to predict the properties of "this compound" .
Scientific Research Applications
Organometallic Chemistry and Complexation
Research has explored the synthesis of compounds like N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and their complexation with palladium(II) and mercury(II), revealing insights into their structural characteristics and potential applications in organometallic chemistry. Such studies demonstrate how these compounds can serve as ligands in the formation of metal complexes, which are important in catalysis and materials science (Singh et al., 2000).
Crystal Structure Analysis
The synthesis and crystal structure analysis of molecules containing morpholino and methoxyphenyl groups, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have been conducted to determine their potential antiproliferative activity against cancer cell lines. Such studies highlight the role of structural biology in identifying compounds with therapeutic potential (Lu et al., 2021).
Synthesis and Biological Evaluation
The development of novel synthetic methodologies for creating di- and mono-oxalamides showcases the potential for generating new compounds with specific structural features, like those in N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide. These compounds can be evaluated for various biological activities, underscoring the intersection of organic synthesis and pharmacological research (Mamedov et al., 2016).
Nursing and Treatment Applications
Investigations into heterocycle compounds for the treatment and nursing application in conditions like children's bronchial pneumonia provide a glimpse into the potential medical applications of complex organic molecules. Such research can lead to the discovery of new therapeutic agents with specific mechanisms of action (Ding & Zhong, 2022).
properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-18-8-4-15(5-9-18)19(26-10-12-31-13-11-26)14-24-21(28)22(29)25-17-6-2-16(3-7-17)20(23)27/h2-9,19H,10-14H2,1H3,(H2,23,27)(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALRBZFHDKBZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)



![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)
![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)

![[4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2508862.png)
![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)
![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)
